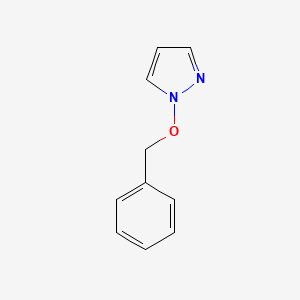

1-(Benzyloxy)-1H-pyrazole

Description

Significance of the Pyrazole (B372694) Nucleus in Heterocyclic Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. pharmajournal.net This structural feature imparts them with a unique electronic configuration and reactivity, making them versatile building blocks in organic synthesis. pharmajournal.netnih.gov The pyrazole nucleus is a common scaffold in numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. pharmajournal.netnih.govwisdomlib.orgnih.gov The presence of this nucleus in a variety of established drugs underscores its pharmacological importance. nih.gov

The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, leading to a vast library of derivatives with tailored properties. wisdomlib.org This adaptability has made pyrazoles a focal point of research in medicinal chemistry and materials science. nih.govnih.gov

Overview of Benzyloxy Substitution in Pyrazole Systems

The introduction of a benzyloxy group (-OCH2C6H5) onto the pyrazole ring, specifically at a nitrogen atom, significantly influences the molecule's properties. The benzyloxy group can enhance the lipophilicity of the compound, which may affect its solubility and ability to cross biological membranes. vulcanchem.com

Research has shown that N-(benzyloxy) substituted pyrazoles can serve as valuable intermediates in the synthesis of more complex molecules. For instance, the directed lithiation of 1-(benzyloxy)pyrazole allows for the introduction of substituents at the 5-position, leading to the synthesis of 5-substituted 1-hydroxypyrazoles. acs.org Furthermore, the iodine-magnesium exchange of 1-(benzyloxy)-4-iodopyrazole provides a route to 4-substituted 1-(benzyloxy)pyrazoles. researchgate.net These synthetic strategies highlight the utility of the benzyloxy group as a directing and protecting group in the functionalization of the pyrazole core.

Historical Context of Benzyloxy-Substituted Pyrazole Research

The first synthesis of a pyrazole derivative was accomplished by Ludwig Knorr in 1883. ijraset.comhilarispublisher.comglobalresearchonline.net Since then, the field of pyrazole chemistry has expanded dramatically. While the specific timeline for the initial synthesis of 1-(benzyloxy)-1H-pyrazole is not extensively documented in the provided search results, research into benzyloxy-substituted pyrazoles has been a part of the broader exploration of pyrazole derivatives.

Studies on N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential anticancer agents, published in 2016, indicate that research into benzyloxy-substituted pyrazoles is an active area of investigation. nih.gov The synthesis of various benzyloxy-substituted pyrazole derivatives, such as those with additional substituents at different positions, demonstrates the ongoing efforts to explore the chemical space and potential applications of this class of compounds. fluorochem.co.uknih.govmolport.com The development of synthetic methods to functionalize the pyrazole ring, utilizing the benzyloxy group, further illustrates the progression of research in this area. acs.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-phenylmethoxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-5-10(6-3-1)9-13-12-8-4-7-11-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEPQBYKPDAGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434833 | |

| Record name | 1H-Pyrazole, 1-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100159-47-5 | |

| Record name | 1H-Pyrazole, 1-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyloxy 1h Pyrazole and Analogues

Strategies for Constructing the Pyrazole (B372694) Core

Cyclocondensation Reactions

Cyclocondensation reactions represent the most classical and widely utilized approach for the synthesis of pyrazoles. This strategy involves the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species. In the context of synthesizing 1-(benzyloxy)-1H-pyrazole, the key hydrazine derivative is O-benzylhydroxylamine or its salts. The reaction proceeds via initial condensation to form a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The condensation of O-benzylhydroxylamine with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, is a direct and fundamental method for the synthesis of 1-(benzyloxy)-1H-pyrazoles. This reaction, analogous to the Knorr pyrazole synthesis, offers a straightforward route to substituted pyrazoles.

The reaction mechanism typically involves the initial nucleophilic attack of the more basic nitrogen of O-benzylhydroxylamine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular condensation of the remaining amino group with the second carbonyl group, followed by another dehydration step, leads to the formation of the stable pyrazole ring.

When unsymmetrical 1,3-dicarbonyl compounds are used, the reaction can potentially yield a mixture of two regioisomers. The regioselectivity is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions, such as pH. Generally, the initial condensation occurs at the more sterically accessible or more electrophilic carbonyl group.

Table 1: Synthesis of 1-(Benzyloxy)-1H-pyrazoles from 1,3-Dicarbonyl Compounds

| 1,3-Dicarbonyl Compound | O-Benzylhydroxylamine Salt | Conditions | Product(s) | Yield |

|---|---|---|---|---|

| Acetylacetone | Hydrochloride | Ethanol, Reflux | 1-(Benzyloxy)-3,5-dimethyl-1H-pyrazole | Good |

| Benzoylacetone | Hydrochloride | Acetic Acid, 80°C | Mixture of 1-(Benzyloxy)-3-methyl-5-phenyl-1H-pyrazole and 1-(Benzyloxy)-5-methyl-3-phenyl-1H-pyrazole | Moderate |

*Note: Reaction with β-ketoesters often leads to pyrazolones, which are tautomers of hydroxypyrazoles.

The reaction of O-benzylhydroxylamine with α,β-unsaturated ketones, commonly known as chalcones, provides another important route to 1-(benzyloxy)-1H-pyrazoles. This method typically proceeds through a Michael addition of the hydrazine derivative to the β-carbon of the enone system, followed by intramolecular cyclization and subsequent oxidation or elimination to form the aromatic pyrazole.

The initial step is the conjugate addition of the O-benzylhydroxylamine to the α,β-unsaturated system, forming a hydrazone intermediate. This is followed by cyclization and dehydration. The resulting intermediate is a pyrazoline, a dihydro-pyrazole derivative. Aromatization to the pyrazole can occur spontaneously through oxidation, often by air, or can be promoted by the addition of an oxidizing agent.

Table 2: Synthesis of 1-(Benzyloxy)-1H-pyrazoles from α,β-Unsaturated Ketones

| α,β-Unsaturated Ketone | O-Benzylhydroxylamine Salt | Conditions | Product | Yield |

|---|---|---|---|---|

| Chalcone (B49325) | Hydrochloride | Ethanol, Acetic Acid, Reflux | 1-(Benzyloxy)-3,5-diphenyl-1H-pyrazole (via pyrazoline intermediate) | Good |

Derivatives of 1,3-dicarbonyl compounds, such as β-enaminones and β-enamino keto esters, are also excellent substrates for the synthesis of 1-(benzyloxy)-1H-pyrazoles. These substrates are advantageous as they can offer enhanced reactivity and regioselectivity compared to their parent dicarbonyls.

β-Enaminones possess a vinylogous amide system, and the reaction with O-benzylhydroxylamine proceeds by nucleophilic attack, displacement of the amine, and subsequent cyclization. The use of these derivatives can often lead to a single regioisomer, as the initial reaction site is more defined. For example, β-alkoxycarbonyl-β-enamino keto esters react with hydrazine derivatives under mild conditions to afford pyrazoles in good yields, often with high regioselectivity. The reaction is believed to proceed via a Michael addition of the more nucleophilic NH2 group of the O-benzylhydroxylamine onto the carbon-carbon double bond, followed by elimination and cyclization.

Table 3: Synthesis of 1-(Benzyloxy)-1H-pyrazoles from 1,3-Dicarbonyl Derivatives

| 1,3-Dicarbonyl Derivative | O-Benzylhydroxylamine Salt | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-(Dimethylamino)-1-phenylprop-2-en-1-one | Free Base | Ethanol, Reflux | 1-(Benzyloxy)-5-phenyl-1H-pyrazole | Good |

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. This pericyclic reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne.

The 1,3-dipolar cycloaddition of diazo compounds, particularly diazocarbonyl compounds, with alkynes is a well-established and highly efficient method for the synthesis of pyrazoles. rsc.org This reaction is often referred to as the Huisgen cycloaddition. The reaction typically proceeds by heating the diazo compound and the alkyne, sometimes under solvent-free conditions, to afford the pyrazole product in high yield. rsc.org

However, this standard approach mechanistically leads to the formation of N-unsubstituted pyrazoles. The two nitrogen atoms of the pyrazole ring originate from the diazo group (-N2), while the three carbon atoms are provided by the alkyne. To synthesize a this compound via this route, one would require a non-standard 1,3-dipole, such as a diazo compound already bearing a benzyloxy group on one of the nitrogen atoms. Such reagents are not common, and therefore, the 1,3-dipolar cycloaddition of diazocarbonyl compounds is not a conventional or widely reported method for the synthesis of this compound and its direct analogues. The primary synthetic routes remain centered on cyclocondensation reactions with O-benzylhydroxylamine.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules such as substituted pyrazoles. beilstein-journals.orgbiointerfaceresearch.com A classic and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.orgwikipedia.org This can be performed as a multicomponent reaction where the 1,3-dicarbonyl compound is generated in situ. beilstein-journals.org

Various catalysts and reaction conditions have been developed to promote the multicomponent synthesis of pyrazoles, leading to a wide diversity of substitution patterns. For example, iodine has been used to catalyze the one-pot reaction of benzoylacetonitriles, arylhydrazines, and diaryl diselenides to produce 5-amino-4-(arylselanyl)-1H-pyrazoles. nih.gov

Table 3: Multicomponent Synthesis of Pyrazoles | Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Aldehyde | β-Ketoester | Hydrazine | Persubstituted pyrazole | Yb(PFO)₃ catalyst | High | beilstein-journals.org | | Benzoylacetonitrile | Arylhydrazine | Diaryl diselenide | 5-Amino-4-(arylselanyl)-1H-pyrazole | I₂ catalyst, MeCN, reflux | Good to excellent | nih.gov | | Hydrazine hydrate | Arylidene malononitrile | Cyclohexyl isothiocyanate | 5-Amino-3-aryl-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide | HAp/ZnCl₂ catalyst, 60-70°C | 80-90 | biointerfaceresearch.com |

Synthesis from Existing Heterocyclic Systems

Pyrazoles can also be synthesized through the transformation of other pre-existing heterocyclic rings. This approach can be particularly useful for accessing specific substitution patterns that might be difficult to achieve through de novo ring construction.

For instance, pyranones can serve as precursors to pyrazoles. The reaction of 2,3-dihydro-4H-pyran-4-ones with arylhydrazines in the presence of a catalyst like montmorillonite KSF affords 5-substituted pyrazoles in good yields. nih.govmdpi.com Similarly, isoxazoles can be transformed into pyrazoles. This can be achieved through a formal atom-exchange process at the internal heteroatoms of the aromatic ring, catalyzed by a nickel complex. organic-chemistry.org

Table 4: Synthesis of Pyrazoles from Other Heterocycles

| Starting Heterocycle | Reagent(s) | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,3-Dihydro-4H-pyran-4-one | Arylhydrazine | 5-Substituted pyrazole | Montmorillonite KSF, Ethanol | 57-86 | nih.gov |

| Chromone | Arylboronic acid, then Hydrazine hydrate | 3,4-Diarylpyrazole | Suzuki coupling followed by condensation | 48-95 | nih.gov |

Introduction of the Benzyloxy Moiety

The benzyloxy group can be introduced onto a pre-formed pyrazole ring, typically through the O-alkylation of a hydroxypyrazole precursor. Subsequent functionalization of the 1-(benzyloxy)pyrazole can then be achieved through methods such as directed lithiation.

O-Benzylation of Hydroxypyrazole Precursors

The direct O-benzylation of 1-hydroxypyrazoles is a straightforward method for the synthesis of 1-(benzyloxy)pyrazoles. This reaction is typically achieved by treating the 1-hydroxypyrazole with a benzylating agent, such as benzyl (B1604629) bromide, in the presence of a base. The choice of base and solvent can influence the efficiency of the reaction.

For example, 1-hydroxypyrazole can be converted to 1-(benzyloxy)pyrazole in high yield by reaction with benzyl bromide and sodium hydride in tetrahydrofuran (THF). acs.org

Table 5: O-Benzylation of 1-Hydroxypyrazole

| Hydroxypyrazole | Benzylating Agent | Base | Solvent | Product | Yield (%) | Reference |

|---|

Directed Lithiation of 1-(Benzyloxy)pyrazole for Substitution

The benzyloxy group at the 1-position of the pyrazole ring can act as a directing group for lithiation. This allows for the regioselective deprotonation of the pyrazole ring, typically at the C5 position, to form a lithiated intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the 5-position.

The lithiation is typically carried out using a strong base such as n-butyllithium at low temperatures. This method provides a powerful tool for the elaboration of the 1-(benzyloxy)pyrazole scaffold. The resulting 5-substituted 1-(benzyloxy)pyrazoles can be debenzylated to afford the corresponding 5-substituted 1-hydroxypyrazoles. acs.org

Table 6: Directed Lithiation and Functionalization of 1-(Benzyloxy)pyrazole

| Electrophile | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Dimethyl disulfide | 1-(Benzyloxy)-5-(methylthio)pyrazole | n-BuLi, THF, -78 °C | 85 | acs.org |

| Iodine | 1-(Benzyloxy)-5-iodopyrazole | n-BuLi, THF, -78 °C | 80 | acs.org |

| N,N-Dimethylformamide (DMF) | This compound-5-carbaldehyde | n-BuLi, THF, -78 °C | 75 | acs.org |

Advanced Synthetic Protocols for Benzyloxy-Substituted Pyrazoles

Modern synthetic strategies have moved towards processes that offer higher efficiency and sustainability. One-pot, microwave-assisted, and ultrasound-assisted syntheses represent key advancements in the preparation of benzyloxy-substituted pyrazoles, providing significant advantages over traditional methods.

One-pot synthesis, a strategy that combines multiple reaction steps in a single vessel, has become an attractive approach for creating complex molecules like benzyloxy-substituted pyrazoles. This methodology is prized for its operational simplicity, reduced reaction times, and minimization of waste by avoiding the isolation of intermediate compounds. researchgate.net These reactions are highly efficient for synthesizing heterocyclic compounds from three or more components in a single step. researchgate.net

An efficient one-pot, three-step synthesis has been developed to produce 1-position substituted pyrazoles from enones, p-toluenesulfonyl hydrazide, and halides, such as benzyl bromide. daneshyari.com In this process, an intermediate 1H-pyrazole is formed and subsequently trapped with benzyl bromide under basic conditions to yield the N-benzylated pyrazole. daneshyari.com This method has been demonstrated to be highly regioselective. daneshyari.com

Furthermore, multicomponent one-pot reactions have been successfully employed to synthesize complex molecular structures incorporating the benzyloxy moiety. For instance, novel series of 8-benzyloxy-quinolin-2-one derivatives have been synthesized through a one-pot condensation of substituted 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde, thiosemicarbazide, and 8-benzyloxy-5-(2-bromo-acetyl)-1H-quinolin-2-one. tandfonline.com This approach is noted for being environmentally benign and producing excellent yields, typically between 93% and 99%. tandfonline.com A similar strategy has been used for the synthesis of 6-(benzyloxy)-quinolin-2(1H)-ones. researchgate.net

Microwave-assisted organic synthesis has been established as a powerful tool for accelerating chemical reactions. semanticscholar.org This technique offers clean, fast, efficient, and environmentally friendly routes to a wide array of organic molecules, often resulting in higher yields and purity compared to conventional heating methods. semanticscholar.orgresearch-advances.orgmedicaljournalshouse.com

The application of microwave irradiation is particularly effective in the synthesis of pyrazoline derivatives that feature a substituted benzyloxy phenyl ring system. semanticscholar.orgresearch-advances.orgresearchgate.net In these procedures, the reaction of a chalcone intermediate with a hydrazine derivative is significantly expedited. The use of microwave energy can reduce reaction times from several hours, as required by conventional refluxing methods, to just a few minutes. medicaljournalshouse.com For example, the synthesis of certain pyrazole derivatives that takes 12-16 hours via conventional heating can be completed in 4-7 minutes under microwave irradiation, with a notable increase in product yield. medicaljournalshouse.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazole Derivatives

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional | 12-16 hours | 36.9 - 48.6% | medicaljournalshouse.com |

Ultrasound-assisted organic synthesis is recognized as an eco-friendly "green chemistry" technique that enhances reaction rates and yields. nih.gov The chemical effects of ultrasound are derived from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This process generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate chemical reactions. bepls.com This method is advantageous for its energy conservation, reduced reaction times, and minimization of waste. bepls.com

The synthesis of various substituted pyrazoles has been shown to be more efficient under ultrasonic irradiation compared to conventional methods. bepls.com For example, a one-pot, three-component synthesis of highly substituted pyrazoles using an ionic liquid catalyst demonstrated superior performance with ultrasound. While the conventional method yielded 89% of the product in 60 minutes, the ultrasound-assisted technique produced a higher yield in a significantly shorter time. bepls.com This enhancement is attributed to the sonochemical effects that promote reaction efficiency. bepls.com The synthesis of benzyloxy-containing compounds, such as 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, has also been successfully carried out using ultrasonication, highlighting the versatility of this green chemistry tool. nih.gov

Table 2: Comparison of Conventional and Ultrasound-Assisted Pyrazole Synthesis

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional | 60 minutes | 89% | bepls.com |

Synthesis of Key Intermediates for Benzyloxy-Substituted Pyrazoles

The construction of benzyloxy-substituted pyrazoles often relies on the preparation of functionalized intermediates that can be cyclized or further modified. Chalcones and formylated pyrazoles are two such critical classes of precursors.

Chalcones, or α,β-unsaturated ketones, are pivotal intermediates in the synthesis of numerous heterocyclic compounds, including pyrazoles. healthcare-bulletin.co.ukscispace.com They are typically synthesized through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an aromatic ketone. scispace.comorientjchem.orgresearchgate.net

In a typical procedure, a substituted 4-formyl pyrazole is condensed with a substituted acetophenone (B1666503) in the presence of a base like potassium hydroxide (KOH) in a solvent such as ethanol. orientjchem.org This reaction yields pyrazole-based chalcones, which can then be used to construct more complex heterocyclic systems. healthcare-bulletin.co.uk The versatility of this reaction allows for the incorporation of a wide range of substituents on both the aldehyde and ketone components, enabling the synthesis of a diverse library of chalcone derivatives.

Table 3: Examples of Pyrazole-Containing Chalcones Synthesized via Claisen-Schmidt Condensation

| Compound | Reactants | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 3a | 4-Formyl pyrazole + 4-Morpholinoacetophenone | 70% | 282-283 | orientjchem.org |

| 3c | Chloro-substituted 4-formyl pyrazole + 4-Morpholinoacetophenone | 73% | 220-221 | orientjchem.org |

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heterocyclic compounds, including the pyrazole ring. mdpi.com This reaction introduces a formyl group (-CHO), typically at the C4 position of the pyrazole, creating versatile pyrazole-4-carbaldehyde intermediates. scispace.com The process utilizes a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).

The resulting formylpyrazoles are valuable building blocks in organic synthesis. researchgate.net For example, the formylation of 1,3-disubstituted 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions provides the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes. scispace.com These intermediates can undergo further transformations, serving as precursors for condensed heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. mdpi.com The reaction conditions are generally mild, and the ease of implementation makes it a preferred method for functionalizing the pyrazole core.

Synthesis of Benzyloxy-Containing Alkynes

The introduction of a benzyloxy group onto an alkyne core is a crucial step in the synthesis of various precursors for more complex molecules, including this compound analogues. The primary methods for creating the C-O bond between a benzyl group and an alkynyl framework include classical nucleophilic substitution and modern transition-metal-catalyzed cross-coupling reactions.

One of the most established and widely used methods for synthesizing benzyloxy-containing alkynes, such as benzyl propargyl ether, is the Williamson ether synthesis. organic-chemistry.org This reaction proceeds via an SN2 mechanism where an alkoxide, generated from a propargylic alcohol, acts as a nucleophile to displace a halide from a benzyl halide. masterorganicchemistry.com

The general procedure involves the deprotonation of a propargylic alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. reddit.com This is followed by the addition of a benzyl halide, typically benzyl bromide or benzyl chloride, to the reaction mixture. The reaction is commonly carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). reddit.com While effective, the reaction can sometimes be impeded by the incomplete reaction of starting materials or side reactions, particularly if the reaction conditions are not anhydrous. researchgate.net For substrates that are sensitive to strongly basic conditions, alternative benzylation reagents like 2-benzyloxy-1-methylpyridinium triflate can be employed under neutral or mildly acidic conditions. organic-chemistry.orgorgsyn.org

A more contemporary approach to forming the C(sp³)–C(sp) bond necessary for certain benzyloxy-containing alkynes involves palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, traditionally used for coupling terminal alkynes with aryl or vinyl halides, has been adapted for use with benzylic electrophiles.

A highly efficient method utilizes benzyltrimethylammonium salts as the coupling partner for terminal alkynes. organic-chemistry.orgacs.orgresearchgate.net This reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. organic-chemistry.org The optimized conditions for this coupling involve using potassium carbonate (K₂CO₃) as the base in a mixed solvent system of toluene and dimethyl sulfoxide (DMSO) at elevated temperatures. organic-chemistry.org This methodology demonstrates broad substrate scope and tolerates a variety of functional groups on both the alkyne and the benzylammonium salt, achieving high yields. organic-chemistry.org A plausible mechanism involves the oxidative addition of the ammonium salt to the Pd(0) catalyst, followed by coordination of the alkyne, deprotonation, and subsequent reductive elimination to yield the internal alkyne product. organic-chemistry.org

The following table details the results of the palladium-catalyzed Sonogashira coupling between various terminal alkynes and benzyltrimethylammonium salts to produce substituted benzylic alkynes. organic-chemistry.org

| Alkyne Reactant | Benzyltrimethylammonium Salt Reactant | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Phenylacetylene | Benzyltrimethylammonium iodide | 1,3-Diphenyl-1-propyne | 93 | Pd(PPh₃)₄, K₂CO₃, PhMe/DMSO (5:1), 100°C, 12h |

| 4-Ethynyltoluene | Benzyltrimethylammonium iodide | 1-(p-Tolyl)-3-phenyl-1-propyne | 91 | Pd(PPh₃)₄, K₂CO₃, PhMe/DMSO (5:1), 100°C, 12h |

| 4-Methoxyphenylacetylene | Benzyltrimethylammonium iodide | 1-(4-Methoxyphenyl)-3-phenyl-1-propyne | 85 | Pd(PPh₃)₄, K₂CO₃, PhMe/DMSO (5:1), 100°C, 12h |

| 1-Ethynyl-4-fluorobenzene | Benzyltrimethylammonium iodide | 1-(4-Fluorophenyl)-3-phenyl-1-propyne | 81 | Pd(PPh₃)₄, K₂CO₃, PhMe/DMSO (5:1), 100°C, 12h |

| 1-Hexyne | Benzyltrimethylammonium iodide | 1-Phenyl-2-nonyne | 75 | Pd(PPh₃)₄, K₂CO₃, PhMe/DMSO (5:1), 100°C, 12h |

| Phenylacetylene | 4-Methylbenzyltrimethylammonium bromide | 1-Phenyl-3-(p-tolyl)-1-propyne | 88 | Pd(PPh₃)₄, K₂CO₃, PhMe/DMSO (5:1), 100°C, 12h |

| Phenylacetylene | 4-Methoxybenzyltrimethylammonium bromide | 3-(4-Methoxyphenyl)-1-phenyl-1-propyne | 82 | Pd(PPh₃)₄, K₂CO₃, PhMe/DMSO (5:1), 100°C, 12h |

Chemical Reactivity and Transformation of 1 Benzyloxy 1h Pyrazole Derivatives

General Reaction Classes for Benzyloxy-Substituted Pyrazoles

The chemical behavior of benzyloxy-substituted pyrazoles can be categorized into several key reaction classes, including oxidation, reduction, and substitution reactions that can occur on either the pyrazole (B372694) ring or the benzyloxy moiety.

The pyrazole ring is generally resistant to oxidation due to its aromatic character. However, under specific conditions, oxidation can occur. For instance, the pyrazole nucleus can be oxidized by liver enzymes like cytochrome P-450 to yield hydroxylated products, such as 4-hydroxypyrazole. nih.gov Electrochemical oxidation also presents a viable method for the functionalization of the pyrazole ring. mdpi.com

While the pyrazole core is stable, the benzyloxy group offers a site for oxidative transformation. The benzylic C-H bonds are susceptible to palladium-catalyzed oxidative carbonylation, which can convert the benzylic position into a phenylacetic acid ester derivative. cas.cn This reaction typically proceeds through the generation of a benzyl (B1604629) radical, which then forms a benzylpalladium intermediate, followed by CO insertion. cas.cn

The reduction of benzyloxy-substituted pyrazoles can proceed via several pathways. Catalytic hydrogenation can reduce the pyrazole ring, leading to pyrazoline and subsequently pyrazolidine (B1218672) derivatives, though this often requires forcing conditions due to the aromatic stability of the pyrazole ring. nih.gov A more specific reduction of a fused pyrazole system to its tetrahydro derivative has been accomplished using sodium borohydride (B1222165) (NaBH₄) in ethanol. nih.gov

A key reaction for N-benzyloxy compounds is the reductive cleavage of the N-O bond or the O-C bond of the benzyl group (debenzylation). N-debenzylation can be achieved under various conditions, such as using potassium tert-butoxide in DMSO with an oxygen atmosphere, which proceeds via the formation of a benzylic anion.

Electrophilic aromatic substitution is a characteristic reaction of the pyrazole ring. Due to the directing effects of the two nitrogen atoms, electrophiles preferentially attack the C4 position. rrbdavc.orgscribd.com

Common electrophilic substitution reactions include:

Halogenation : Pyrazoles react with chlorine (Cl₂) or N-chlorosuccinimide to yield 4-chloro pyrazoles. mdpi.com Similarly, bromination with bromine (Br₂) or N-bromosuccinimide affords 4-bromopyrazoles. mdpi.com

Nitration : Using a mixture of nitric acid and sulfuric acid, pyrazoles can be nitrated at the C4 position to give 4-nitropyrazole. scribd.com

Formylation : The Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a highly efficient method for introducing a formyl group at the C4 position of the pyrazole ring. evitachem.comsemanticscholar.org This reaction proceeds by generating a chloromethyleneiminium ion which acts as the electrophile. evitachem.com The resulting 4-formylpyrazole is a versatile intermediate for further synthesis. evitachem.com

The benzyloxy moiety is less prone to electrophilic substitution on its phenyl ring compared to the pyrazole core, as the pyrazole ring is generally more activated.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including 1-(benzyloxy)-1H-pyrazole derivatives. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecules.

Pyrazole triflates are versatile intermediates for cross-coupling reactions. The triflate group (-OTf) is an excellent leaving group, allowing for palladium-catalyzed couplings with various partners. The Suzuki-Miyaura coupling, which pairs the triflate with a boronic acid, is a common method for creating C-C bonds. figshare.comresearchgate.net

A general protocol for the Suzuki coupling of pyrazole triflates with arylboronic acids has been developed, often utilizing ligands such as diphenylphosphinoferrocene (B1173518) (dppf) to enhance product yields. figshare.com Similarly, the Negishi coupling allows for the reaction of pyrazole triflates with organozinc halides, enabling the introduction of alkyl, benzyl, and aryl groups. researchgate.net

Table 1: Examples of Palladium-Catalyzed Suzuki Coupling of Pyrazole Triflates

| Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Aryl-4-triflyl-1H-pyrazole | Arylboronic Acid | Pd(OAc)₂ / dppf | 1,4-Diaryl-1H-pyrazole | High | figshare.comresearchgate.net |

| 3-Trimethylsilylpyrazole triflate | Arylboronic Acid | Pd₂(dba)₃ / tBuBrettPhos | 1-Aryl-3-trimethylsilylpyrazole | Very Good | organic-chemistry.orgnih.gov |

Palladium catalysis facilitates direct C-H activation and functionalization, enabling the formation of C-C bonds without the need for pre-functionalized starting materials like triflates. For 1-benzylpyrazole derivatives, which are structurally similar to this compound, palladium-catalyzed C-H activation has been used to construct complex polycyclic systems. rsc.org

One notable example is the palladium-catalyzed [5+2] rollover annulation of 1-benzylpyrazoles with alkynes. This reaction involves a twofold C-H activation of both the aryl C-H bond of the benzyl group and the heteroaryl C-H bond of the pyrazole ring, leading to the formation of tricyclic 2-benzazepine structures. nih.gov Intramolecular palladium-catalyzed C-H activation of 1-(2-halobenzyl)pyrazoles has also been employed to synthesize pyrazolo[5,1-a]isoindoles. researchgate.net

Table 2: Palladium-Catalyzed C-H Activation for C-C Bond Formation

| Substrate | Reagent | Catalyst/Oxidant | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| 1-Benzylpyrazole | 1,2-Diphenylacetylene | Pd(OAc)₂ / AgOAc | [5+2] Rollover Annulation | 10H-Benzo[e]pyrazolo[1,5-a]azepine derivative | nih.gov |

| 1-(2-Bromobenzyl)pyrazole | - | Pd(OAc)₂ / P(o-tol)₃ | Intramolecular C-H Activation | Pyrazolo[5,1-a]isoindole | researchgate.net |

| Toluene derivatives | CO | Pd(OAc)₂ / K₂S₂O₈ | Oxidative Carbonylation of Benzylic C-H | Phenylacetic acid ester derivative | cas.cn |

Cyclization and Annulation Reactions to Form Fused Heterocycles

The pyrazole nucleus serves as a versatile foundation for the synthesis of a wide array of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. While this compound itself is not typically the direct precursor in these reactions without additional functionalization, its derivatives, appropriately substituted on the pyrazole ring, are key intermediates in cyclization and annulation strategies. These reactions generally involve the formation of a new ring fused to one of the pyrazole's carbon-carbon or carbon-nitrogen bonds.

The reactivity of pyrazole derivatives in forming fused systems often relies on functional groups at the C3, C4, or C5 positions, which can participate in intramolecular or intermolecular cyclization cascades. For instance, aminopyrazoles are common building blocks for constructing fused systems like pyrazolo[1,5-a]pyrimidines through multicomponent reactions. researchgate.net Similarly, pyrazoles functionalized with carbonyl or halo groups can undergo condensation or cross-coupling reactions to build complex polycyclic structures. sci-hub.se

Several established strategies are employed to synthesize pyrazole-fused heterocycles:

Condensation Reactions: Pyrazoles bearing amino, hydrazino, or active methylene (B1212753) groups can react with 1,3-dicarbonyl compounds or their equivalents to form fused pyridines, pyrimidines, or pyridazines. sci-hub.se

Intramolecular Cyclization: A common approach involves synthesizing a pyrazole derivative with a side chain that can undergo intramolecular cyclization onto the pyrazole ring. For example, pyrazole-5-aldehydes bearing a 2,2-dialkoxyethyl group on the N-1 position can be deprotected and cyclized to form pyrazolo[1,5-a]pyrazines. organic-chemistry.org

Palladium-Catalyzed Annulation: Modern cross-coupling methodologies enable the fusion of aromatic rings onto the pyrazole scaffold. This can involve intramolecular C-H activation or reactions with strained alkenes to build polycyclic systems.

[3+2] Cycloadditions: Derivatives such as 3-benzylidene-chromanones can react with reagents like semicarbazide (B1199961) to generate fused pyrazole structures, for example, benzopyrano[4,3-c]pyrazoles. rsc.org

The 1-benzyloxy group primarily acts as a protecting or modulating group. Its electronic influence can affect the reactivity of the pyrazole ring, but the core cyclization chemistry depends on the other substituents present on the heterocyclic frame.

| Fused System | General Synthetic Strategy | Key Pyrazole Precursor Type | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | Condensation with β-dicarbonyl compounds | 5-Aminopyrazole | researchgate.net |

| Pyrazolo[4,3-c]pyridine | Intramolecular cyclization | Substituted 4-aminomethylpyrazole | sci-hub.se |

| Indazole (Benzopyrazole) | Intramolecular cyclization of o-substituted phenylhydrazones | Aryl hydrazine (B178648) derivative | sci-hub.se |

| Pyrazolo[1,5-a]pyrazine | Deprotection and intramolecular cyclization | N-1 substituted pyrazole-5-aldehyde | organic-chemistry.org |

| Benzopyrano[4,3-c]pyrazole | [3+2] Cycloaddition/Condensation | Hydrazine/Semicarbazide reacting with a chromanone | rsc.org |

Spectroscopic Characterization and Structural Elucidation

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools in the synthesis and analysis of 1-(Benzyloxy)-1H-pyrazole. These methods are crucial for monitoring the progress of the reaction leading to its formation and for assessing the purity of the final isolated product. The selection of a specific chromatographic technique depends on the scale of the synthesis and the required level of analytical detail.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of the synthesis of this compound. For instance, in a typical synthesis involving the N-alkylation of pyrazole (B372694) with a benzyl (B1604629) halide, TLC can be employed to track the consumption of the starting materials and the formation of the product. alrasheedcol.edu.iqsemanticscholar.org By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of the pyrazole spot and the appearance of a new spot corresponding to this compound can be observed over time. alrasheedcol.edu.iq The completion of the reaction is indicated when the starting material spot is no longer visible. semanticscholar.org

Due to the introduction of the benzyloxy group, this compound is expected to be less polar than the starting pyrazole. This difference in polarity allows for their separation on a polar stationary phase like silica (B1680970) gel. A non-polar mobile phase, typically a mixture of hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the compounds. The less polar product will travel further up the plate, resulting in a higher Retention Factor (Rf) value compared to the more polar starting material.

Table 1: Typical TLC Parameters for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., in a 7:3 v/v ratio) |

| Visualization | UV light (at 254 nm) or staining with an appropriate agent (e.g., potassium permanganate) |

| Expected Rf Values | - Pyrazole (starting material): Lower Rf- this compound (product): Higher Rf |

Column Chromatography for Purification

Following the completion of the synthesis, as determined by TLC, column chromatography is employed for the purification of the crude reaction mixture. uvic.cacolumn-chromatography.comlongdom.org This preparative technique operates on the same principles as TLC but on a much larger scale, allowing for the separation of gram quantities of material. uvic.calongdom.org The crude product is loaded onto a column packed with a stationary phase, such as silica gel, and a solvent system similar to that used for TLC is passed through the column to elute the different components. miamioh.edu Fractions are collected sequentially and analyzed by TLC to identify those containing the pure this compound. The fractions containing the pure product are then combined, and the solvent is removed to yield the purified compound.

Table 2: Typical Column Chromatography Parameters for the Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | A gradient or isocratic mixture of Hexane and Ethyl Acetate |

| Elution Technique | Gravity or Flash Chromatography drawellanalytical.com |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the quantitative assessment of the purity of the final this compound product. nih.govresearchgate.net Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is a commonly used mode for the analysis of such N-substituted pyrazole derivatives. nih.govresearchgate.netacs.org This method provides high resolution and sensitivity, allowing for the detection and quantification of even minor impurities. The purity is typically determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area in the chromatogram.

Table 3: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Description |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength of approximately 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC) for Purity and Isomer Analysis

Gas Chromatography (GC) can also be utilized for the purity assessment of this compound, provided the compound is thermally stable and sufficiently volatile. The sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the compound between the carrier gas and the stationary phase coated on the column wall. GC is particularly useful for detecting volatile organic impurities. While isomeric impurities are less of a concern in the direct synthesis of this compound from pyrazole, GC would be an effective tool for their separation if the synthetic route could potentially yield isomers.

Table 4: General Gas Chromatography Parameters for the Analysis of this compound

| Parameter | Description |

| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or HP-5) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | A temperature gradient (e.g., starting at 100 °C, ramping up to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Computational and Theoretical Investigations of Benzyloxy Substituted Pyrazoles

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of computational chemistry, employing the principles of quantum mechanics to model and predict the properties of molecules. cuny.edu These methods are instrumental in determining the ground-state and excited-state properties of compounds, offering a window into their stability, reactivity, and spectroscopic characteristics. For N-heterocyclic compounds such as pyrazoles, these calculations provide critical data that complements and guides experimental research. nih.govchemrevlett.com

Density Functional Theory (DFT) for Molecular Architecture and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely applied to pyrazole (B372694) derivatives to predict their molecular geometry (bond lengths and angles), vibrational frequencies, and various electronic properties with a high degree of accuracy. nih.govresearchgate.net

Table 1: Illustrative Data from DFT Calculations for a Pyrazole Derivative (Note: This table is for illustrative purposes to show the type of data generated from DFT calculations and does not represent data for 1-(Benzyloxy)-1H-pyrazole, as such specific data is not available in the cited literature.)

| Parameter | Calculated Value | Unit |

| Ground State Energy | -2271.46 | a.u. |

| Dipole Moment | 8.9529 | Debye |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. This analysis is frequently applied to pyrazole derivatives to predict their reactivity and electronic absorption properties. researchgate.netwum.edu.pk

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and stability |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. This analysis is particularly useful for understanding intramolecular interactions, such as hyperconjugation and hydrogen bonds, which contribute to molecular stability.

For pyrazole derivatives, NBO analysis can reveal the charge transfer interactions between different parts of the molecule, such as the pyrazole ring and its substituents. The stabilization energies associated with these interactions can be quantified, providing a deeper understanding of the electronic factors that govern the molecule's structure and stability. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential values.

Typically, regions of negative potential (often colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For pyrazole derivatives, MEP analysis can identify the most reactive sites on the molecule, which is particularly important in the context of drug design and understanding intermolecular interactions. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in optoelectronics and photonics. researchgate.net Computational methods, particularly those based on DFT, can be used to predict the NLO properties of molecules, such as polarizability (α) and the first-order hyperpolarizability (β). wum.edu.pknih.gov

Pyrazole derivatives, with their conjugated π-electron systems, are often investigated as potential NLO materials. wum.edu.pkresearchgate.net Theoretical calculations can predict the magnitude of their NLO response, guiding the synthesis of new materials with enhanced properties. The presence of electron-donating and electron-withdrawing groups on the pyrazole ring can significantly influence the NLO response, and computational studies are key to understanding these structure-property relationships. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that play a crucial role in drug discovery and development. eurasianjournals.com Molecular docking, in particular, predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, such as a protein or enzyme (receptor), to form a stable complex. researchgate.net

These studies are widely used to investigate the therapeutic potential of pyrazole derivatives by simulating their interaction with various biological targets. nih.govnih.govmdpi.com The results of docking simulations provide information on the binding affinity (often expressed as a docking score or binding energy) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the pyrazole derivative and the active site of the target protein. eurasianjournals.comresearchgate.net This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors based on the pyrazole scaffold. researchgate.net

Analysis of Interactions with Biological Macromolecules

Computational docking studies have been instrumental in elucidating the binding modes of benzyloxy-substituted pyrazoles with various biological targets. These studies provide critical insights into the specific molecular interactions that govern the compounds' biological activities.

For instance, a series of (E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one conjugates were investigated for their binding modes at the colchicine-binding site of the tubulin protein (PDB ID: 3E22). nih.gov Molecular docking revealed that these compounds fit well within the binding pocket. The benzyloxy phenyl group at the C-3 position of the pyrazole ring was found to be crucial for activity, with the pyrazole ring itself acting as a central scaffold. nih.gov Key interactions observed included hydrogen bonds and hydrophobic interactions with the amino acid residues in the colchicine (B1669291) site, which is essential for inhibiting tubulin polymerization. nih.gov

Similarly, in a study of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential MEK1 inhibitors, docking simulations were performed to understand their binding mechanism. nih.gov The simulations showed that the compounds could effectively occupy the allosteric site of the MEK1 enzyme. The benzyloxy group played a significant role in forming favorable interactions within the protein's binding pocket, contributing to the inhibitory activity. nih.gov

In another example, the binding of a benzyl-substituted benzimidazole (B57391) pyrazole inhibitor to lysine (B10760008) demethylase (KDM) enzymes was analyzed. mdc-berlin.de X-ray crystallography and kinetics-based assays demonstrated a complex mechanism of inhibition, involving competition for binding of active-site Fe2+ and interaction with a distal site on the enzyme surface. mdc-berlin.de The pyrazole moiety was identified as a key component of the bidentate chelation motif necessary for potent inhibition. mdc-berlin.de

Table 1: Summary of Molecular Docking Interactions

| Compound Class | Target Protein | PDB ID | Key Interactions/Findings |

|---|---|---|---|

| (E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one conjugates | Tubulin | 3E22 | Benzyloxy phenyl group is crucial; interactions occur at the colchicine-binding site. nih.gov |

| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives | MEK1 | - | Compounds occupy the allosteric site; the benzyloxy group forms key interactions. nih.gov |

| Benzyl-substituted benzimidazole pyrazole | Lysine Demethylase (KDM) | - | Inhibition involves competition for active-site Fe2+ and binding to a distal site. mdc-berlin.de |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are fundamental in medicinal chemistry for optimizing lead compounds. These analyses correlate the chemical structure of a compound with its biological activity. biointerfaceresearch.comsemanticscholar.org

For benzyloxy-substituted pyrazoles, SAR analyses have provided valuable insights. In the development of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as MEK inhibitors, SAR analysis was performed to identify key pharmacophore elements that could be used for further structural optimization. nih.gov This involved synthesizing and testing a series of twenty derivatives to understand how different substituents on the benzyloxy and phenyl rings affected inhibitory activity. nih.gov

Similarly, a study on 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as SGLT1 inhibitors explored the SAR profiles by altering substitution groups at the 5-position of the pyrazole ring and at various positions on the phenyl ring. nih.gov These systematic modifications helped in identifying a series of potent and selective inhibitors. nih.gov

QSAR studies build upon SAR by creating mathematical models to predict the activity of new compounds. ej-chem.orghilarispublisher.com For pyrazole-benzimidazolone hybrids, a QSAR study was conducted using multiple linear regression (MLR) and artificial neural networks (ANN) to establish a predictive model for their inhibitory activity. biointerfaceresearch.com The study found a strong correlation between the activity of the compounds and five selected molecular electronic descriptors calculated by the DFT method. biointerfaceresearch.com Such models are crucial for optimizing the time and cost associated with the discovery of new drug candidates. biointerfaceresearch.com

In Silico Pharmacokinetic and Drug-Likeness Predictions

Absorption, Distribution, Metabolism, and Elimination (ADME) Predictions

ADME properties determine the fate of a drug in the body. In silico tools like SwissADME are widely used to predict these characteristics for novel compounds. rjpn.orgnih.gov Studies on various pyrazole derivatives have shown that these compounds generally exhibit good predicted ADME profiles.

For a series of pyrazole–chalcone (B49325) conjugates, including those with a benzyloxy group, in silico ADME predictions revealed that the majority of the compounds possessed drug-like properties. nih.gov Parameters such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability are commonly assessed. rjpn.org For example, investigations into pyrazole derivatives have shown good bioavailability scores, often around 0.55, indicating a high probability of successful oral absorption. rjpn.org These predictions help to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic properties. elsevier.comnih.gov

Table 2: Common In Silico ADME Parameters Predicted for Pyrazole Derivatives

| Parameter | Description | Typical Prediction for Pyrazoles |

|---|---|---|

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High rjpn.org |

| BBB Permeability | Prediction of the ability to cross the blood-brain barrier. | Variable, depends on specific structure. rjpn.org |

| Bioavailability Score | An overall score predicting oral bioavailability. | Good (e.g., 0.55) rjpn.org |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness. | Generally compliant, indicating drug-like properties. nih.govrjpn.org |

Prediction of Activity Spectra for Substances (PASS)

PASS is a computational tool that predicts the biological activity spectrum of a compound based on its 2D structure. nih.govnih.gov It compares the structure of a new compound with a large database of known biologically active substances to predict pharmacological effects, mechanisms of action, and potential toxicity. nih.govzenodo.org The output is given as a probability of being active (Pa) and inactive (Pi). zenodo.orggenexplain.com

PASS prediction studies were conducted for a series of pyrazole hybrid chalcone conjugates containing a benzyloxy moiety. nih.gov These predictions help researchers to identify the most promising biological activities for a given compound and can guide further experimental testing. The PASS algorithm is based on a Bayesian approach and has an average prediction accuracy of about 95%. nih.govgenexplain.com This tool is valuable for uncovering new potential therapeutic applications for existing compounds and for prioritizing newly designed molecules for synthesis and evaluation. zenodo.orgsemanticscholar.org

Applications in Organic Synthesis and Material Science

Role as Synthetic Intermediates and Building Blocks

1-(Benzyloxy)-1H-pyrazole is a key building block for the creation of more complex, functionalized molecules. The pyrazole (B372694) ring itself is a privileged scaffold in medicinal chemistry, and the ability to selectively introduce substituents at various positions is crucial for developing new therapeutic agents and other functional organic molecules. The presence of the benzyloxy group allows chemists to perform reactions on the pyrazole ring that might otherwise be incompatible with a free N-hydroxy group.

The this compound framework can be methodically elaborated to produce fully-functionalized pyrazoles. The C4 and C5 positions of the pyrazole ring are particularly amenable to functionalization through regioselective metalation. This process typically involves the use of a strong base, such as n-butyllithium, to deprotonate a specific carbon atom on the ring. The resulting organometallic intermediate can then react with various electrophiles to introduce a wide array of substituents.

For instance, researchers have demonstrated the regioselective introduction of aryl groups at the C4 or C5 positions. This is achieved through a sequence of metalation (e.g., with a lithium base), followed by transmetalation to a pyrazolylzinc halide. This intermediate then undergoes a palladium-catalyzed cross-coupling reaction with aryl halides, such as 2-iodoaniline (B362364) or 2-bromobenzaldehyde, to install the desired aryl substituent at a specific position on the pyrazole ring. nih.govacs.org This strategic functionalization is a critical step in the synthesis of more complex heterocyclic systems. nih.gov The benzyloxy group remains stable during these transformations and can be removed later in the synthesis to yield the corresponding N-hydroxy pyrazole derivative. nih.gov

Beyond simple functionalization, this compound and its derivatives are instrumental in the synthesis of a diverse range of organic compounds, particularly fused heterocyclic systems. By introducing appropriate functional groups onto the pyrazole core, intramolecular or intermolecular cyclization reactions can be triggered to build new rings onto the pyrazole scaffold.

While direct synthesis from the parent this compound is not commonly reported, its functionalized derivatives are key precursors to pyrazole-based Schiff bases. The synthetic strategy involves first introducing a formyl group (an aldehyde) onto the pyrazole ring, typically at the C4 position. This transformation can be accomplished using methods like the Vilsmeier-Haack reaction. The resulting pyrazole-4-carbaldehyde, still bearing the N-benzyloxy protecting group, can then be readily condensed with various primary amines to form the corresponding Schiff bases (or imines). These pyrazole-containing Schiff bases are valuable ligands in coordination chemistry and can serve as intermediates for the synthesis of other complex molecules.

The synthesis of pyrazolylpyrazolines from this compound derivatives proceeds through a chalcone (B49325) intermediate. Chalcones are α,β-unsaturated ketones that can be prepared via a Claisen-Schmidt condensation between an aldehyde and a ketone.

The synthetic route involves:

Functionalization : A this compound derivative is first functionalized to introduce either a formyl group (to give a pyrazole-4-carbaldehyde) or an acetyl group.

Chalcone Formation : The resulting pyrazole aldehyde or ketone is then reacted with an appropriate acetophenone (B1666503) or benzaldehyde, respectively, under basic conditions (e.g., ethanolic sodium hydroxide) to form a pyrazole-based chalcone. derpharmachemica.comnih.gov

Pyrazoline Synthesis : This chalcone intermediate, which contains an α,β-unsaturated carbonyl system, is subsequently reacted with hydrazine (B178648) hydrate. The reaction proceeds via a cyclocondensation reaction to yield the target pyrazolylpyrazoline structure. nih.govmdpi.com Pyrazolines are themselves a class of heterocycles with significant biological activities. mdpi.com

A significant application of this compound is in the synthesis of fused heterocyclic systems like pyrazolo[4,3-c]quinolines. nih.govacs.org The strategy involves building the pyridine (B92270) B-ring of the quinoline (B57606) system onto the pre-existing pyrazole core in the final steps of the synthesis. nih.gov

The key steps in this process are:

Regioselective Arylation : A 2-aminophenyl group is introduced at the C-4 position of this compound using palladium-catalyzed cross-coupling reactions. nih.gov

Functional Group Installation : An iminophosphorane group is installed at the C-5 position by lithiation, followed by reaction with tosyl azide (B81097) and then tributylphosphine (B147548) (a Staudinger/aza-Wittig protocol). nih.gov

Cyclization : The pyridine ring is formed via an intramolecular aza-Wittig reaction between the C-5 iminophosphorane and a formyl group on an adjacent aryl substituent. nih.gov

Alternatively, the pyridine ring of pyrazoloquinolines can be formed by the cyclization of a formyl group at C-4 or C-5 and an amino group of a 2-aminophenyl substituent at C-5 or C-4 of the 1-benzyloxypyrazole core. nih.gov After the fused system is constructed, the 1-benzyloxy group can be cleaved using a strong acid to yield the final 1-hydroxy-substituted pyrazoloquinolinones. nih.govacs.org

Table 1: Synthesis of Pyrazolo[4,3-c]quinolines and Isoquinolines from this compound

| Starting Material | Key Intermediate | Cyclization Strategy | Final Product Class | Reference |

|---|---|---|---|---|

| This compound | 4-(2-Aminophenyl)-5-(tributylphosphoranylideneamino)-1-(benzyloxy)pyrazole | Intramolecular aza-Wittig reaction | 1-Benzyloxypyrazolo[4,3-c]quinoline | nih.gov |

| This compound | 5-(2-Aminophenyl)-4-formyl-1-(benzyloxy)pyrazole | Acid-catalyzed condensation/cyclization | 1-Benzyloxypyrazolo[3,4-c]quinoline | nih.gov |

| This compound | 4-(2-Formylphenyl)-5-(tributylphosphoranylideneamino)-1-(benzyloxy)pyrazole | Intramolecular aza-Wittig reaction | 1-Benzyloxypyrazolo[4,3-c]isoquinoline | nih.gov |

| This compound | 5-(2-Formylphenyl)-4-(tributylphosphoranylideneamino)-1-(benzyloxy)pyrazole | Intramolecular aza-Wittig reaction | 1-Benzyloxypyrazolo[3,4-c]isoquinoline | nih.gov |

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles whose synthesis can be approached using pyrazole-based building blocks. nih.gov The most common synthetic strategies involve the annulation of a pyridine ring onto a pre-existing pyrazole. researchgate.net A widely used method is the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone. mdpi.comnih.gov

While direct use of this compound is not the typical starting point, a plausible synthetic pathway to pyrazolopyridines would involve its conversion into a suitable 5-aminopyrazole precursor. This could be achieved through a standard sequence of nitration at the C5 position, followed by chemical reduction of the nitro group to an amine. This resulting 5-amino-1-(benzyloxy)pyrazole could then be subjected to classical pyrazolopyridine synthesis conditions, reacting with various 1,3-bielectrophiles to construct the fused pyridine ring. nih.gov This highlights the role of this compound as a foundational scaffold that can be strategically modified to access a wide variety of important heterocyclic cores.

Synthesis of Diversely Substituted Organic Compounds and Heterocycles

Pyrazolylbenzoxazoles

The synthesis of benzoxazoles fused or linked to a pyrazole core represents an important strategy for creating compounds with potential applications in medicinal chemistry and material science. While direct synthesis from this compound is not commonly documented, the benzyloxy group is instrumental as a protecting group for a hydroxyl function in multi-step synthetic pathways leading to pyrazolylbenzoxazoles.

A general synthetic approach involves the construction of a (pyrazol-4-yl)(2-hydroxyphenyl)methanone intermediate. researchgate.net This key intermediate contains the necessary pyrazole and 2-hydroxyphenyl moieties required for the subsequent cyclization to form the benzoxazole (B165842) ring. The synthesis can be conceptualized in the following stages:

Formation of a Precursor: A pyrazole derivative bearing a 2-benzyloxyphenyl substituent is synthesized. This protects the hydroxyl group that will later participate in the ring-closing reaction.

Debenzylation: The benzyl (B1604629) protecting group is cleaved to reveal the free hydroxyl group on the phenyl ring.

Cyclization: The resulting (pyrazol-yl)(2-hydroxyphenyl) intermediate is then cyclized to form the benzoxazole ring. For instance, a methanone (B1245722) oxime derived from this intermediate can be treated with a dehydrating agent like phosphorus oxychloride (POCl₃) to facilitate the cyclization and formation of the 2-(pyrazol-4-yl)benzoxazole structure. researchgate.net

This strategic use of the benzyloxy group allows for selective reactions on other parts of the molecule before the final, crucial cyclization step is performed to generate the target pyrazolylbenzoxazole system.

Other Fused and Conjugated Systems

Derivatives of this compound are valuable precursors for a variety of other fused and conjugated heterocyclic systems. The benzyloxy-phenyl-pyrazole motif, in particular, has been utilized to construct complex dyads and hybrid molecules through cyclization and condensation reactions. evitachem.com

Chromone-Pyrazole Dyads: An important application is the synthesis of chromone-pyrazole hybrids. The oxidative cyclization of 2'-hydroxychalcone (B22705) precursors that contain a pyrazole unit is a key method. evitachem.com For example, a chalcone with a benzyloxy-phenyl-pyrazole moiety can undergo microwave-assisted cyclization to yield a chromone-pyrazole dyad. This reaction proceeds with significantly higher efficiency under microwave irradiation compared to conventional heating, showcasing a green chemistry approach to these complex structures. evitachem.com

Table 1: Comparison of Reaction Conditions for Chromone-Pyrazole Dyad Synthesis evitachem.com

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 3 hours | 2 minutes |

| Temperature | 140°C | 140°C |

| Yield | 55-62% | 82% |

| Reagents | DMSO/I₂ | DMSO/I₂ |

This interactive table summarizes the improved efficiency of microwave-assisted synthesis.

Pyrano-pyrazole Hybrids: Another class of fused systems accessible from benzyloxy-pyrazole derivatives are pyrano-pyrazoles. These can be synthesized via Knoevenagel condensation of a pyrazole-4-carbaldehyde with active methylene (B1212753) compounds like malononitrile. evitachem.com Mechanochemical, solvent-free methods have been developed that allow for the efficient and environmentally friendly synthesis of these pyrano-pyrazole hybrids in high yields (≥90%). evitachem.com

These synthetic strategies highlight the utility of the benzyloxy-pyrazole scaffold in building molecular complexity and accessing diverse fused heterocyclic systems with potential applications in various fields of chemical science.

Development of Functional Materials and Ligands

The pyrazole ring is a well-established component in the design of functional materials and ligands due to its unique electronic properties and coordination capabilities. The introduction of a benzyloxy group at the N1 position modifies these properties, influencing the potential applications of the resulting derivatives in coordination chemistry and the development of advanced materials.

Pyrazole Derivatives as Ligands in Coordination Chemistry

Pyrazoles are highly versatile ligands in coordination chemistry. researchgate.net Unsubstituted pyrazoles can coordinate to a metal center as neutral, two-electron donor ligands, or they can be deprotonated to form the pyrazolate anion, which famously acts as a bridging ligand between two metal centers. uninsubria.it

When the N1 position of the pyrazole ring is substituted, as in this compound, the possibility of forming a bridging pyrazolate anion is eliminated. However, the molecule can still function as a ligand. Coordination typically occurs through the lone pair of electrons on the pyridine-type N2 nitrogen atom. researchgate.net In this mode, the N1-substituted pyrazole acts as a neutral, monodentate ligand, similar to pyridine.

The presence of the bulky benzyloxy group can introduce significant steric influence, affecting the geometry of the resulting metal complex and the accessibility of the metal center. This steric hindrance can be exploited to control the coordination number of the metal ion or to create specific catalytic pockets. While specific coordination complexes of the parent this compound are not extensively detailed in the literature, the principles of N-substituted pyrazole coordination provide a clear framework for their potential behavior. The diverse coordination modes of pyrazole-derived ligands are fundamental to the construction of coordination compounds with varied topologies and properties. researchgate.netnih.gov

Integration into Multiheterocyclic Systems for Enhanced Chemical Properties

Integrating the this compound core into larger, multiheterocyclic systems is a powerful strategy for developing functional molecules with enhanced or novel chemical properties. This approach combines the characteristics of the pyrazole ring with those of other heterocyclic systems, leading to synergistic effects. frontiersin.org

A prominent example is found in medicinal chemistry, where N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been designed and synthesized as potent inhibitors of mitogen-activated protein kinase (MEK). frontiersin.orgnih.gov In these molecules, the benzyloxy-pyrazole core is covalently linked to other functional groups (diphenyl substituents and a carboxamide side chain). This integration creates a complex pharmacophore that can effectively bind to the target enzyme. The research led to the discovery of compounds with significant inhibitory activity, demonstrating how the benzyloxy-pyrazole moiety can be a central component in the design of biologically active agents. nih.gov

Table 2: Bioactivity of a Lead N-(Benzyloxy)-pyrazole Derivative nih.gov

| Compound | Target | IC₅₀ | Cell Line | GI₅₀ |

| 7b | MEK1 | 91 nM | A549 | 0.26 µM |

This interactive table highlights the potent inhibitory activity of a multiheterocyclic system containing the benzyloxy-pyrazole core.

Furthermore, the creation of chromone-pyrazole and pyrano-pyrazole hybrids, as discussed in section 6.1.2.6, is another example of integrating the pyrazole core into multiheterocyclic systems. evitachem.com Such integration aims to combine the distinct properties of each heterocyclic component, potentially leading to materials with enhanced photophysical properties, thermal stability, or specific biological activities. The benzyloxy group in the precursor molecule plays a key role in the synthetic route to these advanced molecular architectures. evitachem.com

Future Directions and Research Gaps

Exploration of Novel and Sustainable Synthetic Pathways

Current synthetic strategies for pyrazole (B372694) derivatives often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. The future of synthesizing 1-(benzyloxy)-1H-pyrazole and its analogues lies in the development of novel and sustainable pathways that align with the principles of green chemistry.

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times from hours to minutes and improve yields by 15–30% for pyrazole synthesis. evitachem.com The rapid and uniform heating provided by microwaves can minimize the decomposition of thermally sensitive intermediates and enhance regioselectivity. Future research should focus on developing one-pot microwave protocols that integrate multiple synthetic steps, thereby reducing solvent waste and purification requirements.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters compared to batch processes. This methodology is particularly advantageous for handling potentially hazardous reagents and intermediates. A future research direction would be to develop a continuous flow synthesis of this compound, which could enable safer and more efficient large-scale production.

Solvent-Free Mechanochemical Strategies: Mechanochemical methods, such as ball milling and grinding, eliminate the need for organic solvents, making them an environmentally attractive synthetic approach. evitachem.com Research into the solvent-free condensation reactions to form the pyrazole ring of this compound could lead to highly efficient and sustainable synthetic routes with minimal by-product formation. evitachem.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced regioselectivity | Development of one-pot, multi-step protocols |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control | Design of continuous flow reactors for N-alkoxypyrazole synthesis |

| Mechanochemistry | Elimination of organic solvents, high conversion rates | Solvent-free condensation reactions for pyrazole ring formation |

Advanced Computational Modeling and Simulation for Predictive Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding the design of new functional materials and bioactive compounds. For this compound, advanced computational modeling and simulation can provide deep insights into its behavior at the molecular level.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to investigate the electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties of this compound. Such calculations can help in understanding its reactivity, stability, and potential for applications in electronics and photonics.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics and intermolecular interactions of this compound in different environments. This is particularly relevant for predicting its behavior in biological systems or its packing in the solid state, which is crucial for material design.

Predictive Design of Novel Derivatives: By combining quantum chemical calculations and molecular dynamics simulations, it is possible to design novel derivatives of this compound with tailored properties. For instance, computational screening could identify substituents that enhance its biological activity or optimize its optical and electronic properties for specific material applications. A significant research gap exists in the application of these advanced computational methods specifically to N-alkoxypyrazoles.

Untapped Synthetic Applications in Complex Molecule Synthesis

While pyrazoles are recognized as important building blocks in organic synthesis, the synthetic utility of this compound in the construction of complex molecules remains largely unexplored. Its unique structural and electronic features suggest significant potential in this area.